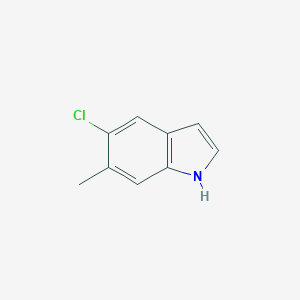

5-chloro-6-methyl-1H-indole

Description

Properties

IUPAC Name |

5-chloro-6-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCGPVBAKRGTSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440652 |

Source

|

| Record name | 5-chloro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-56-3 |

Source

|

| Record name | 5-Chloro-6-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162100-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Substituted Indole Scaffold

An In-depth Technical Guide to the Chemical Properties of 5-chloro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. Among the vast array of substituted indoles, halogenated derivatives are of particular interest. The introduction of a chlorine atom, such as in the 5-chloro-indole moiety, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often enhancing its therapeutic potential.[2][3]

This technical guide focuses on the specific properties of this compound, a heterocyclic compound with potential as a key building block in the synthesis of complex, biologically active molecules.[4] Its unique substitution pattern—an electron-withdrawing chlorine atom at the C5 position and an electron-donating methyl group at the C6 position—creates a distinct electronic environment that governs its reactivity and potential applications. This document provides a comprehensive overview of its synthesis, spectroscopic signature, physicochemical properties, and reactivity, offering field-proven insights for professionals in chemical research and drug development.

Synthesis of this compound

The most reliable and widely employed method for constructing the indole core from arylhydrazines is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and an appropriate aldehyde or ketone.[6][7]

Conceptual Workflow: Japp-Klingemann and Fischer Synthesis

A robust pathway to this compound involves a two-stage process. First, the requisite (4-chloro-5-methylphenyl)hydrazine intermediate is synthesized. While this can be sourced commercially, a classic method to generate hydrazones for indole synthesis is the Japp-Klingemann reaction, which couples an aryl diazonium salt with a β-keto-ester.[8][9] The resulting hydrazone is then subjected to Fischer conditions to yield the target indole.

Protocol 1: Fischer Indole Synthesis

This protocol describes the synthesis of this compound from (4-chloro-5-methylphenyl)hydrazine and an appropriate carbonyl compound, such as pyruvic acid, which will subsequently decarboxylate. The choice of an acid catalyst is critical; polyphosphoric acid (PPA) or strong Brønsted acids like H₂SO₄ are effective as they facilitate both the hydrazone formation and the subsequent, high-energy[10][10]-sigmatropic rearrangement that is the hallmark of the reaction.[6][11]

Materials:

-

(4-chloro-5-methylphenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Ethanol

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-chloro-5-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) to the solution.

-

Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Cyclization: To the crude hydrazone, add the acid catalyst. If using PPA, a common ratio is 10 parts by weight relative to the hydrazone. If using H₂SO₄, it is often used as the solvent or in a high-boiling solvent.

-

Heat the reaction mixture to 100-140°C. The optimal temperature depends on the specific substrates and catalyst used.[12] The mixture will darken as the cyclization proceeds. Maintain heating for 1-3 hours.

-

Quenching and Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the crude product.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

-

Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[5]

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield pure this compound.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (NMR, MS) of the purified product and by its sharp melting point, which should be compared to literature values if available.

Physicochemical and Spectroscopic Properties

Characterization of this compound is essential for confirming its identity and purity. The following properties are based on predictive models and analysis of structurally similar compounds.[13][14][15]

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | [13][15] |

| Molecular Weight | 165.62 g/mol | [13][15] |

| Appearance | Expected to be an off-white to light brown solid | N/A |

| Boiling Point | 297.5 ± 20.0 °C (Predicted) | [13] |

| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [13] |

| Storage | Store at room temperature, away from light, under an inert atmosphere | [4] |

Spectroscopic Characterization

Spectroscopic data provides a definitive fingerprint of the molecule's structure. The following are expected spectral characteristics based on fundamental principles and data from analogous indole structures.[14][16]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is particularly informative. The indole N-H proton typically appears as a broad singlet far downfield (>8.0 ppm). The aromatic protons will exhibit shifts influenced by the electron-donating methyl group and the electron-withdrawing, ortho/para-directing chloro group.

-

¹H NMR (Expected Shifts in CDCl₃):

-

H1 (N-H): Broad singlet, ~8.1-8.3 ppm.

-

H2 & H3 (Pyrrole Ring): These protons will appear as doublets or multiplets in the ~6.5-7.3 ppm range.[17]

-

H4 & H7 (Benzene Ring): These will be singlets or narrow doublets in the aromatic region (~7.0-7.6 ppm). The H4 proton will be adjacent to the chlorine, and the H7 proton adjacent to the methyl group, influencing their specific shifts.

-

CH₃ (Methyl Group): A sharp singlet at ~2.4-2.5 ppm.

-

-

¹³C NMR (Expected Shifts in CDCl₃):

-

C2 & C3: ~100-125 ppm.

-

C3a, C7a (Bridgehead Carbons): ~125-135 ppm.

-

C4, C5, C6, C7 (Benzene Ring): ~110-135 ppm. The carbons directly attached to the chloro (C5) and methyl (C6) groups will have their chemical shifts significantly affected.

-

CH₃ (Methyl Carbon): ~20 ppm.

-

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A key diagnostic feature will be the isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[16] This will result in two peaks: one at m/z = 165 (for ¹²C₉¹H₈³⁵ClN) and a smaller peak at m/z = 167 (for ¹²C₉¹H₈³⁷ClN) in roughly a 3:1 intensity ratio.

-

Key Fragments: Common fragmentation may involve the loss of a methyl radical (M-15) or HCl (M-36).

3. Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

N-H Stretch: A sharp peak around 3400 cm⁻¹ is characteristic of the indole N-H bond.

-

C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

Chemical Reactivity and Mechanistic Insights

The reactivity of the indole ring is dominated by electrophilic aromatic substitution, with the pyrrole ring being significantly more reactive than the benzene ring. The preferred site of attack is typically the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate).

The substituents at C5 and C6 introduce competing electronic effects:

-

5-Chloro group: An electron-withdrawing group that deactivates the ring towards electrophilic attack through its inductive effect (-I). However, its lone pairs can participate in resonance, directing ortho and para (to C4 and C6).

-

6-Methyl group: An electron-donating group (+I, hyperconjugation) that activates the ring towards electrophilic attack, also directing ortho and para (to C5 and C7).

The net effect is a complex reactivity profile. While C3 remains the most probable site for electrophilic attack (e.g., Vilsmeier-Haack formylation, Mannich reaction), the overall reaction rate may be slightly diminished compared to unsubstituted indole. The electronic nature of the benzene portion of the ring is also modulated, which can influence reactions such as N-H deprotonation, where the acidity of the N-H proton may be slightly increased compared to alkyl-only substituted indoles.[3]

Applications in Drug Discovery and Development

The 5-chloro-indole scaffold is a validated pharmacophore in modern drug discovery.[1] Its derivatives have shown potent activity against a range of biological targets, particularly protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][18]

Kinase Inhibition in Oncology

Many 5-chloro-indole derivatives function as ATP-competitive inhibitors at the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[2] Mutations in these kinases are known drivers in non-small cell lung cancer and melanoma. By occupying the ATP-binding pocket, these inhibitors block downstream signaling, preventing cell proliferation and inducing apoptosis (programmed cell death).[1][2] The this compound core provides a rigid scaffold from which functional groups can be elaborated to optimize binding affinity and selectivity for a specific kinase target.

Role as a Synthetic Intermediate

Beyond direct biological activity, this compound serves as a valuable intermediate.[4] The chlorine atom provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups to build molecular complexity.[3] This versatility makes it a strategic starting material for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a heterocyclic compound of significant interest, combining the privileged indole scaffold with a unique substitution pattern that finely tunes its electronic properties. Its synthesis is readily achieved through established methods like the Fischer indole synthesis, and its structure can be unequivocally confirmed by standard spectroscopic techniques. While its reactivity is governed by the principles of electrophilic substitution on the indole ring, the interplay between the chloro and methyl groups offers opportunities for selective functionalization. For researchers in medicinal chemistry and drug development, this compound represents a valuable and versatile building block for the design and synthesis of next-generation therapeutic agents, particularly in the realm of kinase inhibition for oncology.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Japp-Klingemann_reaction [chemeurope.com]

- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. scispace.com [scispace.com]

- 13. 5-CHLORO-6-METHYL INDOLE | 162100-56-3 [amp.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. 5-CHLORO-6-METHYL INDOLE | 162100-56-3 [amp.chemicalbook.com]

- 16. Buy 5-chloro-2-iodo-1-methyl-1H-indole [smolecule.com]

- 17. bmse000097 Indole at BMRB [bmrb.io]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 5-chloro-6-methyl-1H-indole: A Technical Guide

Introduction: The Significance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific substitution pattern on the indole ring profoundly influences its physicochemical properties and pharmacological effects. The presence of a halogen, such as chlorine at the 5-position, and an alkyl group, like a methyl group at the 6-position, as in 5-chloro-6-methyl-1H-indole, is anticipated to modulate its electronic distribution, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds in a research and development setting.

This guide will systematically deconstruct the predicted spectroscopic signature of this compound, providing a detailed rationale for the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound with the standard IUPAC numbering is presented below. This numbering system will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and IUPAC numbering of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons and their connectivity in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the N-H proton, the protons on the pyrrole ring, the aromatic protons, and the methyl group protons.

The interpretation below is based on the analysis of substituent effects observed in related molecules such as 5-chloro-1H-indole and 6-methyl-1H-indole.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| N1-H | 8.1 - 8.3 | Broad Singlet | - | The N-H proton of indoles typically appears as a broad signal in the downfield region due to quadrupole broadening from the nitrogen atom and hydrogen bonding. |

| H2 | 7.2 - 7.3 | Doublet of Doublets | J(H2,H3) ≈ 3.0, J(H2,H1) ≈ 2.5 | This proton is on the electron-rich pyrrole ring and couples to both H3 and the N-H proton. |

| H3 | 6.4 - 6.5 | Doublet of Doublets | J(H3,H2) ≈ 3.0, J(H3,H1) ≈ 2.0 | Shielded relative to the other aromatic protons due to its position on the pyrrole ring. It couples to H2 and the N-H proton. |

| H4 | 7.5 - 7.6 | Singlet | - | The chlorine at C5 will deshield H4. Due to the substitution at C5 and C6, this proton is expected to appear as a singlet. |

| H7 | 7.1 - 7.2 | Singlet | - | The methyl group at C6 will have a slight shielding effect on H7. Due to substitution at C6 and C5, this proton is also expected to be a singlet. |

| C6-CH₃ | 2.4 - 2.5 | Singlet | - | The methyl protons will appear as a sharp singlet in the typical alkyl region. |

Causality Behind Experimental Choices:

-

Choice of Solvent: CDCl₃ is a common choice for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window. For compounds with potential for hydrogen bonding, DMSO-d₆ could also be used, which would result in a sharper N-H signal at a more downfield chemical shift.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms in the indole ring system and the one carbon of the methyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.

The following predictions are derived from the known ¹³C NMR data of 5-chloro-1H-indole and 6-methyl-1H-indole.[2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 125 - 127 | A typical chemical shift for the C2 carbon in the indole ring. |

| C3 | 102 - 104 | The C3 carbon is generally more shielded than C2 in the indole system. |

| C3a | 128 - 130 | A quaternary carbon at the junction of the two rings. |

| C4 | 121 - 123 | Influenced by the adjacent chlorine-bearing carbon. |

| C5 | 126 - 128 | Directly attached to the electronegative chlorine atom, leading to a downfield shift. |

| C6 | 131 - 133 | Attached to the methyl group, which causes a slight deshielding effect. |

| C7 | 110 - 112 | Shielded by the adjacent nitrogen atom. |

| C7a | 134 - 136 | A quaternary carbon at the bridgehead, deshielded due to its position and attachment to nitrogen. |

| C6-CH₃ | 21 - 23 | A typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Workflow for NMR Data Acquisition:

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic system, and the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| N-H | 3400 - 3300 | Stretching | Medium, Sharp |

| Aromatic C-H | 3100 - 3000 | Stretching | Medium |

| Aliphatic C-H (CH₃) | 2960 - 2850 | Stretching | Medium |

| Aromatic C=C | 1620 - 1450 | Stretching | Medium to Strong |

| C-N | 1350 - 1250 | Stretching | Medium |

| C-Cl | 800 - 600 | Stretching | Strong |

Self-Validating Protocol for IR Spectroscopy:

A robust IR analysis involves ensuring the instrument is properly calibrated using a polystyrene film standard. The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄). The absence of a broad O-H band around 3300 cm⁻¹ would confirm the absence of water contamination.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

For this compound (C₉H₈ClN), the expected molecular weight is approximately 165.62 g/mol . Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic isotopic cluster.

-

M⁺ peak: m/z ≈ 165 (corresponding to the ³⁵Cl isotope)

-

M+2 peak: m/z ≈ 167 (corresponding to the ³⁷Cl isotope) with an intensity of about one-third of the M⁺ peak.

Plausible Fragmentation Pathway:

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

The fragmentation is likely to involve the loss of a hydrogen radical, a methyl radical, or a chlorine radical from the molecular ion. Further fragmentation could involve the loss of HCN from the indole ring, a characteristic fragmentation pattern for this class of compounds.

Conclusion: A Holistic Spectroscopic Portrait

By synthesizing the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a comprehensive spectroscopic profile of this compound emerges. This guide provides a robust framework for the identification and characterization of this and structurally related molecules. The presented interpretations, grounded in the established spectroscopic behavior of analogous indole derivatives, offer a high degree of confidence in the predicted data. For definitive structural confirmation, the synthesis of this compound and the acquisition of experimental spectroscopic data are recommended. This would not only validate the predictions made in this guide but also contribute valuable data to the scientific community.

References

An In-depth Technical Guide to the NMR Analysis of 5-chloro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-chloro-6-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document offers a detailed predictive interpretation of the ¹H and ¹³C NMR spectra, leveraging established principles of substituent effects on the indole scaffold. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition and analysis of high-quality NMR data for this and structurally related molecules. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles to ensure technical accuracy and practical utility for researchers in the field.

Introduction: The Structural Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific substitution pattern of this compound, featuring both an electron-withdrawing halogen and an electron-donating alkyl group on the benzene ring, creates a unique electronic and steric environment. This, in turn, influences its chemical reactivity and biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules.[1] A thorough understanding of its NMR spectral features is paramount for confirming its identity, assessing its purity, and studying its interactions with biological targets.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyrrole and benzene rings, as well as the methyl and N-H protons. The chemical shifts are influenced by the electronic effects of the chloro and methyl substituents. The analysis below is based on a standard deuterated solvent such as CDCl₃ or DMSO-d₆; it is important to note that the chemical shift of the N-H proton is particularly sensitive to the solvent and concentration.[1][2]

Expected Chemical Shifts and Multiplicities:

-

N-H Proton (H1): This proton is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 11.0 ppm.[1] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Pyrrole Ring Protons (H2, H3):

-

H2: This proton, adjacent to the nitrogen, is anticipated to resonate as a triplet or a doublet of doublets between δ 7.2 and 7.4 ppm, with coupling to H3 and H1.

-

H3: This proton is expected to appear as a triplet or doublet of doublets in the range of δ 6.4-6.6 ppm, coupling with H2 and H1.[1]

-

-

Benzene Ring Protons (H4, H7):

-

H4: This proton is ortho to the chloro substituent and is expected to be a singlet, resonating around δ 7.5 ppm. The electron-withdrawing nature of the chlorine atom will deshield this proton.

-

H7: This proton is ortho to the methyl group and is also expected to be a singlet, likely appearing in the region of δ 7.0-7.2 ppm.

-

-

Methyl Protons (-CH₃): The protons of the methyl group at the C6 position will give rise to a sharp singlet, expected to be in the upfield region, around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (N-H) | 8.0 - 11.0 | br s | - |

| H2 | 7.2 - 7.4 | t or dd | ³J(H2,H3) ≈ 2.5-3.5 Hz, ²J(H2,H1) ≈ 2.0-3.0 Hz |

| H3 | 6.4 - 6.6 | t or dd | ³J(H3,H2) ≈ 2.5-3.5 Hz, ³J(H3,H1) ≈ 2.0-3.0 Hz |

| H4 | ~7.5 | s | - |

| H7 | 7.0 - 7.2 | s | - |

| -CH₃ | ~2.4 | s | - |

br s = broad singlet, t = triplet, dd = doublet of doublets, s = singlet

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide crucial information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the hybridization state and the electronic environment. The presence of the electronegative chlorine atom will cause a downfield shift for the carbon to which it is attached (C5).[3][4]

Expected Chemical Shifts:

-

Pyrrole Ring Carbons (C2, C3): C2 is generally found further downfield than C3 in indole systems, typically around δ 123-126 ppm. C3 is expected to be more shielded, appearing around δ 101-104 ppm.[1]

-

Bridgehead Carbons (C3a, C7a): These quaternary carbons will have distinct chemical shifts, with C7a (adjacent to the nitrogen) expected around δ 135-138 ppm and C3a around δ 128-131 ppm.

-

Benzene Ring Carbons (C4, C5, C6, C7):

-

C5: The carbon atom directly bonded to the chlorine will be significantly deshielded, with a predicted chemical shift in the range of δ 125-128 ppm.

-

C6: The carbon bearing the methyl group is expected to resonate around δ 130-133 ppm.

-

C4 & C7: These carbons are anticipated to have chemical shifts in the aromatic region, likely between δ 110 and 125 ppm.

-

-

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, typically around δ 20-22 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 123 - 126 |

| C3 | 101 - 104 |

| C3a | 128 - 131 |

| C4 | 118 - 122 |

| C5 | 125 - 128 |

| C6 | 130 - 133 |

| C7 | 110 - 114 |

| C7a | 135 - 138 |

| -CH₃ | 20 - 22 |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized and self-validating experimental protocol is essential.

Step 1: Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity, as impurities will complicate spectral analysis.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with poor solubility or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[5]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).[6]

-

Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Step 2: NMR Instrument Setup and Calibration

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[1]

Step 3: ¹H NMR Data Acquisition

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width (SW): Set to approximately 16 ppm, centered around 6-7 ppm.

-

Acquisition Time (AT): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.

-

Step 4: ¹³C NMR Data Acquisition

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width (SW): Set to approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Step 5: Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform baseline correction to ensure accurate integration.[1]

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Analyze the splitting patterns to deduce the coupling relationships.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a definitive and self-validating structural confirmation, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons. For this compound, COSY would confirm the coupling between H1, H2, and H3.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons to C5, C6, and C7 would be expected.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information which can be useful for confirming assignments, especially in conformationally rigid molecules.

Visualizing the Molecular Structure and NMR Workflow

Caption: Molecular structure of this compound.

Caption: A typical workflow for NMR analysis.

Conclusion

The NMR analysis of this compound is a critical step in its characterization. This guide provides a detailed predictive framework for its ¹H and ¹³C NMR spectra, based on established principles of spectroscopy. By following the outlined experimental protocols and leveraging advanced 2D NMR techniques, researchers can obtain unambiguous and high-quality data to confirm the structure and purity of this important heterocyclic compound. The insights provided herein are intended to empower scientists in their drug discovery and development endeavors by providing a solid foundation for the spectroscopic analysis of substituted indoles.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 4. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

"5-chloro-6-methyl-1H-indole" crystal structure

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 5-chloro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology and virology.[1][2] The specific derivative, this compound, represents a valuable building block for the synthesis of novel therapeutic agents. Understanding its three-dimensional structure is paramount for rational drug design, enabling the optimization of interactions with biological targets. As of this guide's publication, a solved single-crystal X-ray structure for this compound has not been reported in publicly accessible databases.

This technical guide, therefore, serves a dual purpose: first, to provide a comprehensive, field-proven methodological framework for the synthesis, characterization, and single-crystal growth of this compound. Second, it offers an expert analysis of the anticipated structural features and supramolecular interactions that would define its crystal lattice, based on crystallographic data from closely related indole analogues. This document is designed to equip researchers with the practical protocols and theoretical insights necessary to successfully determine and interpret the crystal structure of this important synthetic intermediate.

Rationale: The Strategic Importance of 5-Chloro-Indoles in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, renowned for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[3] The strategic placement of a chlorine atom at the 5-position has been shown to significantly enhance the biological activity of many compounds.[1][4] This modification can improve metabolic stability, modulate electronic properties, and provide a vector for halogen bonding, a key non-covalent interaction in ligand-receptor binding.

Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against critical kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[2][4] By acting as ATP-competitive inhibitors, these molecules can block downstream signaling pathways responsible for tumor cell proliferation and survival.[4] A detailed understanding of the crystal structure of building blocks like this compound is therefore crucial for designing next-generation inhibitors with improved potency and selectivity.

Experimental Framework: From Synthesis to Structure Determination

This section outlines the complete experimental workflow required to obtain and analyze the crystal structure of this compound. The causality behind key procedural choices is explained to ensure reproducibility and success.

Caption: Experimental workflow for determining the crystal structure of this compound.

Proposed Synthesis and Purification Protocol

The Fischer indole synthesis is a robust and classical method for preparing substituted indoles and is the recommended route.[5]

Protocol:

-

Hydrazone Formation: React commercially available 4-chloro-3-methylaniline with sodium nitrite under acidic conditions (e.g., HCl) to form the corresponding diazonium salt. Subsequently, reduce the diazonium salt in situ with a reducing agent like sodium sulfite or tin(II) chloride to yield 4-chloro-3-methylphenylhydrazine.

-

Indolization: Condense the resulting hydrazine with pyruvic acid. This reaction is typically heated in the presence of an acid catalyst (e.g., sulfuric acid, acetic acid, or a Lewis acid like zinc chloride). The reaction proceeds via the phenylhydrazone intermediate, which undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form this compound-2-carboxylic acid.[5]

-

Decarboxylation: Heat the crude this compound-2-carboxylic acid in a high-boiling point solvent such as quinoline, often with a copper catalyst, to effect decarboxylation and yield the target compound, this compound.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient elution system of ethyl acetate in hexane.[7] Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Spectroscopic Characterization (Expected)

Validation of the molecular structure is a non-negotiable prerequisite for crystallization attempts. Based on data for analogous compounds like 5-chloro-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole[8], the following spectral characteristics are anticipated:

-

¹H NMR (CDCl₃, 500 MHz):

-

A broad singlet (~8.0 ppm) corresponding to the N-H proton of the indole ring.

-

Two singlets or narrow doublets in the aromatic region (~7.1-7.6 ppm) for the protons at the C4 and C7 positions.

-

A multiplet or broad singlet (~6.5 ppm) for the proton at the C2 position.

-

A singlet (~2.4 ppm) for the methyl (CH₃) protons at the C6 position.

-

-

¹³C NMR (CDCl₃, 125 MHz):

-

Signals in the aromatic region (~110-135 ppm), including quaternary carbons for C5, C6, C3a, and C7a. The carbon bearing the chlorine (C5) would be expected around 125-128 ppm.

-

A signal for the methyl carbon (~20 ppm).

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

The calculated exact mass for C₉H₈ClN [M+H]⁺ would be sought, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom (~3:1 ratio for M and M+2 peaks).

-

Protocol for Single Crystal Growth

Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Patience and systematic screening of conditions are essential.[9] Indole derivatives tend to form robust crystals, often as plates or needles.[10][11]

Recommended Methods:

-

Slow Solvent Evaporation (Primary Method):

-

Solvent Selection: Dissolve 10-20 mg of the purified compound in a minimum amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate, or acetone).

-

Setup: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Environment: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).[12] Allow the solvent to evaporate slowly over several days to weeks.

-

-

Solvent Vapor Diffusion (Secondary Method):

-

Solvent System: Prepare a saturated solution of the compound in a relatively polar, higher-boiling point solvent (e.g., toluene or chloroform).

-

Setup: Place this solution in a small, open vial. Place this smaller vial inside a larger, sealable jar containing a small amount of a miscible, less polar "poor" solvent (e.g., hexane or pentane).[9]

-

Mechanism: Seal the larger jar. The vapor of the poor solvent will slowly diffuse into the solution, gradually reducing the solubility of the compound and inducing crystallization at the interface.[9]

-

Analysis of the Crystal Structure: Predictions and Interpretations

While the specific data for this compound is not yet known, an authoritative prediction of its structural properties can be made by analyzing published crystal structures of related compounds.

Anticipated Molecular Geometry and Crystallographic Parameters

The crystal structure of 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole provides a valuable reference point for the expected unit cell parameters and geometry, although the N-H group in our target molecule will lead to different packing arrangements.[13]

The indole ring system itself is expected to be essentially planar.[14][15] The key structural information to be obtained from a successful X-ray diffraction experiment is summarized in the table below, which uses data from the related N-sulfonylated derivative as a representative example to illustrate the expected format and typical values.

Table 1: Representative Crystallographic Data (Based on a related 5-chloro-indole derivative[13])

| Parameter | Expected Value / Type (Illustrative Example) | Significance |

|---|---|---|

| Chemical Formula | C₉H₈ClN | Defines the molecular composition. |

| Formula Weight | 165.62 g/mol | Molecular mass of the asymmetric unit. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or Pna2₁ | Defines the specific symmetry operations within the unit cell.[16] |

| a, b, c (Å) | Dimensions of the unit cell edges. | |

| α, β, γ (°) | α=γ=90°, β90-115° | Angles between the unit cell axes. |

| Volume (ų) | ~1800-2500 ų | Volume of a single unit cell. |

| Z | 4 or 8 | Number of molecules in the unit cell. |

| Bond Lengths | C-Cl: ~1.74 Å, C-N: ~1.38 Å | Confirms covalent structure and bonding. |

| Bond Angles | C-C-C in benzene ring: ~120° | Defines the molecular geometry. |

Note: The values in this table are illustrative and are based on a published structure of a related molecule.[13] The actual determined values for this compound may differ.

Predicted Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by the interplay of hydrogen bonding, potential halogen bonding, and π-π stacking. The N-H group is the most significant feature, acting as a strong hydrogen bond donor.

-

N-H···π Hydrogen Bonding: A highly probable interaction in indole crystals is the formation of a hydrogen bond from the N-H donor of one molecule to the electron-rich π-system of the benzene or pyrrole ring of a neighboring molecule.[10][11] This interaction is a primary driver of crystal packing in the parent indole structure.

-

π-π Stacking: The planar indole rings are expected to engage in offset or slipped π-π stacking interactions, contributing significantly to the lattice energy.[10][14]

-

Halogen Bonding (C-Cl···X): The chlorine atom at the C5 position is a potential halogen bond donor, although it is a weak one. It could interact with a Lewis basic site on a neighboring molecule, such as the π-cloud of the pyrrole ring.

-

C-H···Cl and C-H···π Interactions: Weaker C-H···Cl hydrogen bonds and C-H···π interactions will provide additional stabilization to the overall three-dimensional crystal lattice.[14]

Caption: Predicted primary intermolecular interactions governing the crystal packing of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust and scientifically grounded pathway to its discovery and analysis. By following the detailed protocols for synthesis, purification, and crystallization, researchers can reliably produce high-quality single crystals. The predictive analysis, based on authoritative data from analogous structures, establishes clear expectations for the molecular geometry and the critical N-H···π and π-π stacking interactions that will likely define its solid-state architecture. The successful elucidation of this structure will provide invaluable data for computational chemists and drug development professionals, enabling more precise structure-activity relationship (SAR) studies and the rational design of novel therapeutics based on the versatile 5-chloro-indole scaffold.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.iucr.org [journals.iucr.org]

The Solubility Profile of 5-chloro-6-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its biological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a compound's therapeutic potential. Poor solubility can precipitate a cascade of challenges, from inaccurate in vitro assay results to compromised in vivo bioavailability, ultimately leading to the failure of otherwise promising drug candidates.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of 5-chloro-6-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. By integrating theoretical predictions with robust experimental protocols, we aim to equip researchers with the necessary tools and insights to navigate the complexities of its dissolution characteristics.

Physicochemical Properties and Predicted Solubility of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. For this compound, we can infer its likely characteristics by examining its structural features and comparing them to related indole derivatives.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₉H₈ClN | [4][5] |

| Molecular Weight | 165.62 g/mol | [4] |

| Predicted Boiling Point | 297.5 ± 20.0 °C | [4] |

| Predicted Density | 1.273 ± 0.06 g/cm³ | [4] |

| Inferred XLogP3 | ~3.3 | [1][6] |

The partition coefficient (LogP) is a crucial measure of lipophilicity, which in turn influences a compound's solubility in both aqueous and organic media.[7] A negative LogP value indicates hydrophilicity, while a positive value suggests lipophilicity.[7] The inferred XLogP3 of approximately 3.3 for this compound, based on similar structures, suggests that this compound is likely to be lipophilic and, consequently, may exhibit low aqueous solubility.[1][6][7] Compounds with high LogP values can face challenges with bioavailability due to poor absorption and may be more prone to sequestration in fatty tissues.[7]

Experimental Determination of Solubility: A Methodological Deep Dive

To move beyond theoretical predictions, empirical determination of solubility is paramount. Two primary methodologies are employed in drug discovery for this purpose: kinetic and thermodynamic solubility assays. Each provides distinct insights into the dissolution properties of a compound.

Kinetic Solubility Assay: A High-Throughput Approach for Early Discovery

The kinetic solubility assay is a rapid, high-throughput method ideal for the early stages of drug discovery, where large numbers of compounds need to be screened quickly.[1][2][8] This assay measures the solubility of a compound from a supersaturated solution, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[1][8][9] The resulting precipitate is then quantified.

This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by undissolved particles.[2][9]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[9]

-

Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for 2 hours at room temperature.[1]

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: Compare the light scattering of the test compound to that of a blank (DMSO and buffer only) and a set of standards with known insolubility to determine the kinetic solubility.

Thermodynamic Solubility Assay: The Gold Standard for Lead Optimization

The thermodynamic, or equilibrium, solubility assay measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[3][4][6] This method is more time-consuming than the kinetic assay but provides a more accurate and physiologically relevant measure of a compound's true solubility.[2][4] It is the preferred method during the lead optimization phase of drug discovery.

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with UV detection

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[4]

-

Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.[4]

-

Equilibration: Tightly cap the vial and place it in a thermomixer or orbital shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.[1][4]

-

Phase Separation: After incubation, centrifuge the vial at high speed to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, the supernatant can be filtered through a 0.22 µm filter.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC-UV method against a standard curve of the compound prepared in a suitable organic solvent.[3][6]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both kinetic and thermodynamic solubility assays.

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Interpretation and Reporting

The results of the solubility assays should be reported in a clear and standardized format to allow for easy comparison across different compounds and projects.

| Assay Type | Typical Units | Interpretation |

| Kinetic Solubility | µM or µg/mL | Provides a rapid assessment of solubility under non-equilibrium conditions. Useful for flagging compounds with potential solubility liabilities early on. |

| Thermodynamic Solubility | µM or µg/mL | Represents the true equilibrium solubility. This value is critical for understanding in vivo dissolution and for formulation development. |

A good target for the solubility of drug discovery compounds is generally considered to be greater than 60 µg/mL.[2]

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will significantly impact its development as a potential therapeutic agent. While theoretical predictions based on its structure suggest potential challenges with aqueous solubility, the experimental protocols outlined in this guide provide a robust framework for its empirical determination. By employing both kinetic and thermodynamic assays, researchers can gain a comprehensive understanding of its dissolution properties, enabling informed decisions in hit-to-lead and lead optimization campaigns. Further studies could investigate the pH-dependent solubility of this compound and explore formulation strategies to enhance its bioavailability if low solubility is confirmed.

References

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. acdlabs.com [acdlabs.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

physical and chemical characteristics of "5-chloro-6-methyl-1H-indole"

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Chloro-6-methyl-1H-indole

Introduction: The Significance of the 5-Chloro-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, demonstrating a wide spectrum of biological activities.[1][2] The strategic placement of a chlorine atom at the 5-position can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties, thereby enhancing its pharmacological profile.[3][4]

This guide focuses on a specific, yet important, member of this class: This compound (CAS No: 162100-56-3). As a functionalized building block, this compound holds potential for the synthesis of novel therapeutic agents. We will provide an in-depth examination of its physical and chemical characteristics, a robust protocol for its synthesis, and insights into its applications for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis and drug design. While experimental data for this compound is not widely published, reliable predictions based on its structure provide a strong starting point for laboratory work.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | [5] |

| Molecular Weight | 165.62 g/mol | [5] |

| CAS Number | 162100-56-3 | [6] |

| Predicted Boiling Point | 297.5 ± 20.0 °C at 760 mmHg | [5] |

| Predicted Density | 1.273 ± 0.06 g/cm³ | [5] |

| Appearance | Solid (predicted) | - |

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a definitive spectrum for this compound is not available in the cited literature, we can reliably predict its key features by analyzing its structure and comparing it to closely related, well-characterized analogues like 5-chloro-3-methyl-1H-indole.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons.

-

N-H Proton: A broad singlet is expected around δ 8.0-8.2 ppm.

-

Aromatic Protons: The benzene ring protons at C4 and C7 will appear as singlets due to their separation by substituents. The C4-H will likely be around δ 7.5-7.6 ppm, while the C7-H will be around δ 7.2-7.3 ppm. The protons on the pyrrole ring (C2-H and C3-H) will likely appear as doublets of doublets or multiplets between δ 6.5 and 7.2 ppm, similar to other indoles.[4][7]

-

Methyl Protons: The C6-methyl group will produce a sharp singlet at approximately δ 2.3-2.5 ppm.

¹³C NMR: The carbon spectrum will reflect the nine unique carbon environments in the molecule.

-

Aromatic Carbons: The carbon atoms of the indole ring are expected in the typical range of δ 100-140 ppm. The C-Cl (C5) and C-CH₃ (C6) carbons will be influenced by their respective substituents. Based on data for 5-chloro-3-methyl-1H-indole, the C5-Cl carbon is expected around δ 125 ppm, and the carbons flanking it will show shifts influenced by the halogen's electronegativity.[7]

-

Methyl Carbon: The methyl carbon (C6-CH₃) should appear upfield, typically around δ 15-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 165. The presence of a chlorine atom will be evident from the characteristic isotopic pattern, with a second peak at M+2 (m/z 167) having approximately one-third the intensity of the M⁺ peak.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H bond.

-

C-H Stretch (Aromatic): Bands in the 3000-3100 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ for the methyl group.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ range.

Part 3: Chemical Reactivity and Synthesis

Reactivity Insights

The reactivity of the indole core is heavily influenced by its substituents. The pyrrole ring is electron-rich and thus prone to electrophilic substitution, typically at the C3 position. The chloro group at C5 is an electron-withdrawing group by induction but a weak deactivator overall for electrophilic aromatic substitution on the benzene ring. The methyl group at C6 is a weak electron-donating group. This electronic profile makes this compound a versatile intermediate for further functionalization.

Synthetic Protocol: Fischer Indole Synthesis

The most reliable and widely used method for constructing substituted indoles is the Fischer indole synthesis.[8] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[9][10] For this compound, the logical precursors are (4-chloro-3-methylphenyl)hydrazine and an appropriate two-carbon aldehyde or ketone equivalent (e.g., acetaldehyde or acetone).

Overall Reaction: (4-chloro-3-methylphenyl)hydrazine + Acetaldehyde → this compound + NH₃

Below is a detailed, self-validating protocol adapted from established procedures for similar indole syntheses.[9][11]

Step-by-Step Methodology:

1. Materials and Reagents:

-

(4-chloro-3-methylphenyl)hydrazine hydrochloride

-

Acetaldehyde

-

Acid Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Solvent: Ethanol or Toluene (if using ZnCl₂)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

2. Hydrazone Formation (Implicit in one-pot PPA synthesis):

-

Rationale: The first step is the condensation of the hydrazine with the carbonyl compound to form a hydrazone intermediate. When using a strong dehydrating acid catalyst like PPA, this step occurs in situ.

3. Indolization (Cyclization):

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chloro-3-methylphenyl)hydrazine hydrochloride (1.0 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA, approx. 10-15g per 10 mmol of hydrazine) to the flask. Causality Note: PPA serves as both the acid catalyst and a solvent/dehydrating agent, driving the reaction towards the indole product.

-

Reagent Addition: Slowly add acetaldehyde (1.1 eq) to the mixture while stirring.

-

Reaction: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up and Isolation:

-

Cool the reaction flask to room temperature, then carefully place it in an ice bath.

-

Slowly and cautiously quench the reaction by adding ice-cold water. Safety Note: This can be exothermic.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 10 mmol scale).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

5. Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the residue by column chromatography on silica gel. Elute with a gradient of hexanes/ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the pure this compound.

6. Characterization:

-

Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as described in Part 2. Determine the melting point.

Caption: Fischer Indole Synthesis Workflow.

Part 4: Applications in Drug Discovery

The 5-chloro-indole scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of potent and selective kinase inhibitors.[11] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Derivatives of 5-chloro-indole have shown significant inhibitory activity against key kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.[2] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation cascade that leads to tumor cell proliferation and survival.[11] this compound serves as a valuable starting material for synthesizing libraries of such inhibitors, where modifications at the N1 or C3 positions can be explored to optimize potency and selectivity.

References

- 1. scispace.com [scispace.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 5. 5-CHLORO-6-METHYL INDOLE | 162100-56-3 [amp.chemicalbook.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. rsc.org [rsc.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stability and Storage of 5-chloro-6-methyl-1H-indole for Research and Development Applications

Executive Summary

5-chloro-6-methyl-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The integrity of this compound is paramount for reproducible experimental results. This guide provides an in-depth analysis of the factors influencing its stability and outlines field-proven protocols for its proper storage and handling. The core principle for maintaining the compound's purity is the mitigation of oxidative and light-induced degradation. Key recommendations include storage at cool to sub-zero temperatures (2-8°C for short-term, -20°C for long-term), under an inert atmosphere (argon or nitrogen), and with complete protection from light.

Introduction to this compound

The indole ring system is a foundational structure in a vast array of biologically active compounds, including the amino acid tryptophan and numerous pharmaceuticals.[1] The strategic placement of substituents, such as the chloro and methyl groups in this compound, is a critical drug design strategy used to modulate physicochemical properties like lipophilicity, electronic distribution, and metabolic stability.[2] The chloro group, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic environment that influences the molecule's reactivity and potential as a synthetic building block.[2] Understanding the inherent stability of this specific analogue is crucial, as degradation can lead to the formation of impurities, compromising research outcomes and the safety profile of downstream applications. This document serves as a definitive guide for researchers to preserve the integrity of this compound.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its proper handling and application.

| Property | Value | Source |

| CAS Number | 162100-56-3 | [3] |

| Molecular Formula | C₉H₈ClN | [3][4] |

| Molecular Weight | 165.62 g/mol | [3] |

| Predicted Boiling Point | 297.5 ± 20.0 °C | [3] |

| Predicted Density | 1.273 ± 0.06 g/cm³ | [3] |

Core Stability Profile & Degradation Pathways

The stability of this compound is primarily dictated by the chemical nature of the indole core, which is an electron-rich aromatic system.

Susceptibility to Oxidation

The pyrrole moiety of the indole ring is particularly susceptible to oxidation. While many simple indoles are relatively stable in air, the presence of atmospheric oxygen, especially when catalyzed by light or trace metals, can initiate degradation.[1] The most common oxidative degradation pathway for indoles involves an attack on the electron-rich C2-C3 double bond, which can lead to the formation of oxindoles, isatins, or other ring-opened products.[5][6] This underscores the critical importance of storing the compound under an inert atmosphere to prevent contact with oxygen.

Caption: Primary degradation pathway for the indole core.

Sensitivity to Light (Photosensitivity)

Many indole-containing molecules are known to be light-sensitive.[7] Photons, particularly in the UV spectrum, can provide the activation energy necessary to promote the compound to an excited state, making it more susceptible to reaction with oxygen or leading to dimerization and polymerization. This reactivity necessitates that the compound be stored in amber or opaque containers to block light exposure.

Incompatible Materials & Conditions

To ensure stability, this compound should not be stored with or exposed to the following:

-

Strong Oxidizing Agents: Reagents like peroxides, permanganates, or dichromates will rapidly degrade the indole ring.[7][8]

-

Strong Acids and Bases: While generally stable at neutral pH, extreme pH conditions can catalyze decomposition. The stability of a related chloroindole has been shown to be highly pH-dependent.[9]

Recommended Storage and Handling Protocols

Based on the compound's chemical nature and data from structurally similar molecules, the following protocols are recommended to maximize shelf-life and maintain purity.

Storage Condition Summary

| Condition | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |

| Temperature | Room Temperature[3] or 2-8°C | -20°C | Reduces molecular motion and slows the rate of potential degradation reactions. Refrigeration is a good general practice for substituted indoles.[7][10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the electron-rich indole ring.[1][3] |

| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) | Prevents light-induced degradation and dimerization.[3][7] |

| Container | Tightly sealed glass vial | Tightly sealed glass vial, preferably with a PTFE-lined cap | Prevents ingress of atmospheric oxygen and moisture.[11] |

Handling Procedures

-

Weighing and Aliquoting: Whenever possible, handle the solid compound inside a glovebox under an inert atmosphere. If a glovebox is unavailable, minimize the time the container is open to the air.

-

Solution Preparation: Use high-purity, degassed solvents to prepare solutions. Purge the headspace of the solution container with argon or nitrogen before sealing.

-

Solution Storage: Store solutions at 2-8°C or -20°C, protected from light. Monitor for precipitation upon cooling. The stability in solution is solvent-dependent and should be verified if stored for extended periods.

Experimental Workflow: A Self-Validating Stability Study

Trust in experimental data begins with trust in the reagents. This protocol provides a self-validating system to confirm the stability of this compound under your specific laboratory conditions.

Step-by-Step Protocol

-

Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable, degassed solvent like HPLC-grade acetonitrile.

-

Time-Zero Analysis (T=0): Immediately analyze the freshly prepared solution via HPLC-UV. This serves as the 100% purity baseline. Record the peak area and retention time of the parent compound.

-

Aliquot for Stress Testing: Dispense the stock solution into several amber and clear HPLC vials.

-

Impose Stress Conditions:

-

Control: Store an amber vial under the recommended long-term conditions (-20°C, dark).

-

Benchtop (Air/Light): Leave a clear vial on the lab bench under ambient light and temperature.

-

Thermal Stress: Place an amber vial in an oven at 40°C.

-

-

Time-Point Analysis: Analyze the samples from each condition at predetermined intervals (e.g., 2, 8, 24, and 48 hours).

-

Data Evaluation: Compare the peak area of the parent compound in each stressed sample against the T=0 baseline. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation.

References

- 1. chemijournal.com [chemijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-CHLORO-6-METHYL INDOLE | 162100-56-3 [amp.chemicalbook.com]

- 4. This compound [chemicalbook.com]

- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-3-carbonitrile|BLD Pharm [bldpharm.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Identification of 5-chloro-6-methyl-1H-indole Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and development, the precise identification of molecular structure is paramount. Isomeric purity is not merely a matter of regulatory compliance but a fundamental cornerstone of safety and efficacy. The subtle rearrangement of atoms within a molecule can drastically alter its pharmacological and toxicological profile. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required to identify and differentiate the structural isomers of 5-chloro-6-methyl-1H-indole, a representative heterocyclic scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the focus here is on the causality behind experimental choices, providing a self-validating system of analysis rooted in established scientific principles. Every technique is presented with an emphasis on not just how but why it is employed, empowering researchers to not only replicate but also adapt these methods to their specific needs.

The Isomeric Landscape of Chloro-Methyl-1H-Indoles

The core structure of 1H-indole offers multiple positions for substitution. For a mono-chloro and mono-methyl substituted indole, a significant number of constitutional isomers are possible. Understanding this isomeric diversity is the first step in developing a robust analytical strategy. The positions on the indole ring are numbered as follows:

Given this numbering, we can systematically enumerate the possible isomers where one chloro and one methyl group are present on the indole nucleus. For the purpose of this guide, we will focus on isomers where the substituents are on the benzene ring (positions 4, 5, 6, and 7) as these are often encountered in drug development programs. Isomers with substitution on the pyrrole ring (positions 2 and 3) also exist and the principles outlined here are equally applicable.

Table 1: Possible Benzene-Substituted Isomers of Chloro-Methyl-1H-Indole

| Isomer Name | Chloro Position | Methyl Position |

| This compound | 5 | 6 |

| 4-chloro-5-methyl-1H-indole | 4 | 5 |

| 4-chloro-6-methyl-1H-indole | 4 | 6 |

| 4-chloro-7-methyl-1H-indole | 4 | 7 |

| 5-chloro-4-methyl-1H-indole | 5 | 4 |

| 5-chloro-7-methyl-1H-indole | 5 | 7 |

| 6-chloro-4-methyl-1H-indole | 6 | 4 |

| 6-chloro-5-methyl-1H-indole | 6 | 5 |

| 6-chloro-7-methyl-1H-indole | 6 | 7 |

| 7-chloro-4-methyl-1H-indole | 7 | 4 |

| 7-chloro-5-methyl-1H-indole | 7 | 5 |

| 7-chloro-6-methyl-1H-indole | 7 | 6 |

This guide will use "this compound" as the primary example, while drawing comparisons with its isomers to illustrate the principles of differentiation.

A Multi-Faceted Approach to Isomer Identification